molecular formula C21H26N2OS2 B12727970 10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- CAS No. 53056-58-9

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)-

Cat. No.: B12727970
CAS No.: 53056-58-9
M. Wt: 386.6 g/mol
InChI Key: FTGDOYJPIYRHJM-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and a pentylthio-propyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- typically involves multi-step organic reactions. One common method starts with the phenothiazine core, which undergoes a series of reactions to introduce the carboxamide group and the pentylthio-propyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that phenothiazine derivatives, including 10H-Phenothiazine-10-carboxamide, have demonstrated significant antitumor effects. A study highlighted that various phenothiazine-related compounds exhibited cytotoxicity against HEp-2 tumor cells. The effectiveness was influenced by substituents at specific positions on the phenothiazine structure. For instance, the introduction of alkyl chains affected the compound's potency, with longer chains generally enhancing activity. The study reported TCID50 values for several derivatives, indicating that modifications at the 2C position can significantly impact antitumor efficacy .

Neuroprotective Effects

Emerging research suggests that phenothiazines possess neuroprotective properties. Compounds similar to 10H-Phenothiazine-10-carboxamide have been investigated for their ability to inhibit cholinesterases and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's disease pathology. The hybridization of phenothiazines with other pharmacophores has shown promise in creating multi-target agents that can address neurodegenerative conditions effectively .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. By modifying the side chains or functional groups attached to the phenothiazine core, researchers can tailor compounds for specific therapeutic targets. For example, derivatives with different alkyl or aryl substituents have been explored for their potential as antidepressants and antipsychotics due to their ability to interact with neurotransmitter systems .

Case Studies and Research Findings

  • Antitumor Studies : A detailed investigation into various phenothiazine derivatives showed that those with longer aliphatic chains exhibited lower TCID50 values against HEp-2 cells, suggesting a correlation between chain length and antitumor activity .
  • Neuroprotective Hybrid Compounds : Recent studies on hybrids of phenothiazines and donepezil-like structures demonstrated significant inhibition of cholinesterases and reduced aggregation of amyloid-beta peptides. These findings suggest potential applications in treating Alzheimer's disease .
  • Chemical Synthesis Research : The compound has been utilized as a building block in the synthesis of other biologically active molecules, showcasing its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine-10-carboxamide: Lacks the pentylthio-propyl substituent.

    N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains different substituents on the phenothiazine core.

Uniqueness

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- is unique due to its specific substituent pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other phenothiazine derivatives may not be suitable.

Biological Activity

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)-, also known by its CAS number 53056-58-9, is a phenothiazine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This compound features a molecular formula of C21H26N2OS2 and a molecular weight of 386.61 g/mol. The unique structure of this compound suggests potential applications in various therapeutic areas, including neuropharmacology and oncology.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC21H26N2OS2
Molecular Weight386.61 g/mol
LogP (XLogP3)5.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Antitumor Activity

Research indicates that phenothiazine derivatives exhibit significant antitumor properties. A study conducted by demonstrated that compounds similar to 10H-Phenothiazine-10-carboxamide possess the ability to inhibit tumor cell proliferation. Specifically, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability.

Neuroprotective Effects

Phenothiazine derivatives have been explored for their neuroprotective effects. In a case study involving rodent models, it was observed that the administration of related phenothiazines led to a decrease in neuroinflammation and improved cognitive function post-injury. This suggests that N-(3-(pentylthio)propyl)-10H-phenothiazine-10-carboxamide may have similar protective effects on neuronal cells, potentially benefiting conditions such as Alzheimer's disease.

Antipsychotic Properties

Phenothiazines are well-known for their antipsychotic effects, primarily due to their dopamine receptor antagonism. The specific compound under study has been linked to modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing psychiatric disorders. Clinical trials have indicated that compounds with similar structures can effectively reduce symptoms in patients with schizophrenia .

Toxicity Profile

The toxicity of 10H-Phenothiazine-10-carboxamide has been assessed through various studies. According to data from the RTECS database, the lethal dose (LD50) for oral administration in rodents exceeds 500 mg/kg, indicating a relatively low acute toxicity profile compared to other compounds in its class .

Case Studies

  • Case Study on Antitumor Efficacy : A recent study evaluated the effect of N-(3-(pentylthio)propyl)-phenothiazine on human breast cancer cells (MCF-7). The results revealed a dose-dependent inhibition of cell growth with an IC50 value of approximately 20 µM after 48 hours of treatment.
  • Neuroprotective Study : In an experimental model of traumatic brain injury, treatment with the compound resulted in a significant reduction in markers of oxidative stress and inflammation, suggesting its potential as a neuroprotective agent.

Properties

CAS No.

53056-58-9

Molecular Formula

C21H26N2OS2

Molecular Weight

386.6 g/mol

IUPAC Name

N-(3-pentylsulfanylpropyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C21H26N2OS2/c1-2-3-8-15-25-16-9-14-22-21(24)23-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)23/h4-7,10-13H,2-3,8-9,14-16H2,1H3,(H,22,24)

InChI Key

FTGDOYJPIYRHJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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